PS372424 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

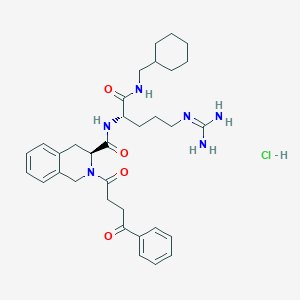

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGSJQNAEULTAR-DHBRAOIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914291-61-5 |

Source

|

| Record name | 914291-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Target Receptor of PS372424 Hydrochloride

Executive Summary

This compound is a synthetic, peptidomimetic compound that functions as a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3).[1][2][3] Structurally, it is a three amino-acid fragment derived from the natural CXCR3 ligand, CXCL10.[1][2] By binding to and activating CXCR3, this compound initiates a cascade of intracellular signaling events that modulate immune cell migration.[4][5] This document provides a comprehensive overview of the target receptor, including its binding affinities, mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization.

Target Receptor Identification

The primary molecular target of this compound is the human C-X-C chemokine receptor 3 (CXCR3) , a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (specifically Th1 cells), CD8+ cytotoxic lymphocytes, and Natural Killer (NK) cells.[3][4] CXCR3 plays a critical role in mediating the chemotactic activity of its natural chemokine ligands—CXCL9, CXCL10, and CXCL11—which are induced by interferon-gamma (IFN-γ).[3][5] This interaction is central to the recruitment of effector T cells to sites of inflammation, infection, and tumors.[3]

PS372424 acts as an agonist , meaning it mimics the function of the endogenous ligands to activate the receptor.[1][2][5] Its specificity for human CXCR3 makes it a valuable tool for studying the receptor's role in inflammatory and autoimmune diseases, such as rheumatoid arthritis.[1][2][4]

Quantitative Data: Binding Affinity and Potency

The interaction between PS372424 and CXCR3 has been quantified through various assays, revealing its potency and affinity for different isoforms of the receptor.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| IC₅₀ | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | Competitive Radioligand Binding (vs. ¹²⁵I-CXCL10) | [2][6] |

| K_D_ (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | Plasmon Waveguide Resonance (PWR) | [7][8] |

| K_D_ (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | Plasmon Waveguide Resonance (PWR) | [7][8] |

| Effective Conc. | > 50 nM | Human T-cells | Transfilter Chemotaxis Assay | [4] |

Table 1: Summary of Quantitative Data for this compound.

Mechanism of Action and Signaling Pathways

As a CXCR3 agonist, PS372424 activates downstream signaling pathways upon binding. Its binding pose within the receptor is similar to that of the N-terminal pentapeptide of the natural ligand CXCL11, occupying the orthosteric binding pocket.[5]

G Protein Coupling and Downstream Signaling

Activation of CXCR3 by PS372424 leads to the coupling of intracellular heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that includes:

-

ERK Phosphorylation: Treatment of activated T-cells or CXCR3-expressing cells with PS372424 induces the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the MAPK signaling pathway.[2][4][6] This pathway is crucial for cell proliferation, migration, and survival.

-

Calcium Mobilization: Like other GPCRs coupled to Gαq or Gαi, CXCR3 activation can lead to an increase in intracellular calcium concentration, a key second messenger.[7]

-

Receptor Internalization: Upon agonist binding, PS372424 causes rapid internalization of the CXCR3 receptor from the cell surface. This process is a common mechanism for desensitizing the cell to further stimulation.[4]

Heterologous Receptor Desensitization

A significant aspect of PS372424's mechanism is its ability to induce heterologous desensitization of other chemokine receptors.[4] Specifically, activation of CXCR3 on T-cells that also express CCR5 can lead to the phosphorylation and subsequent desensitization of CCR5.[4]

This cross-desensitization is mediated by Protein Kinase C (PKC) and occurs because CXCR3 and CCR5 can form heterodimers on the cell surface.[4] This action is noteworthy because it allows a highly specific agonist (PS372424) to produce a broader anti-inflammatory effect by inhibiting cellular responses to other chemokines, such as CCL5 (the ligand for CCR5).[4]

Experimental Protocols

The characterization of this compound and its interaction with CXCR3 involves several key experimental methodologies.

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of PS372424 by measuring its ability to compete with a radiolabeled ligand for binding to CXCR3.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5).[2][6]

-

Assay Setup: A constant concentration of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10) is incubated with the cell membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of PS372424. The IC₅₀ value is calculated using non-linear regression analysis.

-

Western Blot for Receptor Phosphorylation

-

Objective: To detect the phosphorylation of downstream targets (e.g., ERK) or cross-desensitized receptors (e.g., CCR5) following stimulation with PS372424.

-

Methodology:

-

Cell Culture & Starvation: CXCR3⁺ T-cells are cultured and then serum-starved for approximately 2 hours to reduce basal phosphorylation levels.[4]

-

Stimulation: Cells are stimulated with varying concentrations of PS372424 (e.g., 10-200 nM) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.[4][6]

-

Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford assay.

-

SDS-PAGE & Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA) and then probed with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pCCR5 or anti-pERK).[4] Subsequently, it is probed with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager. Loading controls (e.g., total ERK or a housekeeping protein) are used to ensure equal protein loading.

-

T-Cell Chemotaxis Assay (Transwell Assay)

-

Objective: To measure the ability of PS372424 to act as a chemoattractant and stimulate the migration of CXCR3-expressing cells.

-

Methodology:

-

Assay Setup: A Transwell insert with a porous membrane (e.g., 5 µm pores) is placed in a well of a 24-well plate.

-

Chemoattractant: The lower chamber is filled with media containing various concentrations of PS372424 (e.g., 50-100 nM) or a control.[4]

-

Cell Seeding: A suspension of activated human T-cells is added to the upper chamber (the Transwell insert).

-

Incubation: The plate is incubated for several hours at 37°C in a CO₂ incubator to allow cells to migrate through the membrane toward the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is counted using a flow cytometer or a hemocytometer.

-

Data Analysis: The results are expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over the control).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PS372424 Hydrochloride: A Technical Guide to a Selective CXCR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS372424 hydrochloride is a potent and specific agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells.[1] As a three amino-acid fragment of the natural CXCR3 ligand CXCL10, PS372424 mimics the endogenous ligand's ability to activate the receptor and induce downstream signaling pathways.[2][3][4] This document provides a comprehensive technical overview of this compound, including its pharmacological data, the signaling pathways it modulates, and detailed protocols for key in vitro experiments to characterize its activity.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by its specific binding to human CXCR3 and its functional effects on immune cells. It is important to note that PS372424 does not affect the murine CXCR3 receptor.[5]

Binding Affinity and Potency

The binding affinity and functional potency of PS372424 have been determined through various in vitro assays. The compound competes for the binding of radiolabeled CXCL10 to membranes from HEK293 cells expressing a CXCR3-Gqi5 chimera with an IC50 of 42 ± 21 nM.[6][7] Further studies have elucidated its differential affinity for the two main isoforms of CXCR3, showing a higher affinity for CXCR3-A over CXCR3-B.[8]

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 42 ± 21 nM | HEK293/CXCR3 Gqi5 membranes | Radiolabeled CXCL10 Competition Binding | [6][7] |

| KD (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | Plasmon Waveguide Resonance (PWR) | [8] |

| KD (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | Plasmon Waveguide Resonance (PWR) | [8] |

| EC50 | 1.1 µM | Not Specified | Not Specified | [9] |

In Vitro Functional Activity

This compound demonstrates robust agonist activity in various functional assays, including the induction of downstream signaling and cellular responses like chemotaxis.

| Activity | Effective Concentration | Cell Line | Assay | Reference |

| ERK1/2 Phosphorylation | 100 ng/mL (after 5 min) | U87-CXCR3-A cells | Western Blot | [6][7] |

| CCR5 Phosphorylation | 10-200 nM (after 30 min) | CXCR3+ T cells | Western Blot | [6][7] |

| T-cell Migration | >50 nM | Activated T cells | Transfilter Chemotaxis | [10] |

| Receptor Internalization | Not Specified (87% internalization within 30 min) | Activated T cells | Flow Cytometry | [10] |

CXCR3 Signaling Pathways

Upon binding of an agonist like PS372424, CXCR3, a Gαi-coupled receptor, initiates a cascade of intracellular signaling events.[11] These pathways are crucial for the physiological functions mediated by CXCR3, such as leukocyte trafficking and activation.

Caption: CXCR3 signaling cascade initiated by an agonist.

The primary signaling pathways activated by CXCR3 include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Mitogen-activated Protein Kinase (MAPK) Pathway: Activation of the Ras/Raf/MEK/ERK cascade is essential for cell migration and gene transcription.[11]

-

Phospholipase C (PLC) Pathway: This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[11]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

Experimental Workflow for Agonist Characterization

A systematic approach is necessary to fully characterize a novel CXCR3 agonist. The workflow below outlines the key stages of in vitro characterization.

Caption: Workflow for in vitro characterization of a CXCR3 agonist.

Radioligand Binding Assay (Competition)

This assay determines the affinity of PS372424 for CXCR3 by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells stably expressing human CXCR3 (e.g., HEK293-CXCR3).

-

Radioligand (e.g., [¹²⁵I]CXCL10).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]CXCL10 (typically at its Kd), and the serially diluted PS372424.

-

To determine non-specific binding, add a high concentration of unlabeled CXCL10 to a set of wells.

-

Initiate the binding reaction by adding the CXCR3 membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CXCR3 activation.

-

Materials:

-

Cells expressing human CXCR3 (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed the CXCR3-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Prepare a stock plate with serial dilutions of this compound.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the PS372424 solutions into the corresponding wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response and determine the EC50 value from the dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Materials:

-

CXCR3-expressing cells.

-

Serum-free culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate CXCR3-expressing cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

-

Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

-

Chemotaxis Assay (Transwell)

This assay assesses the ability of PS372424 to induce directed migration of CXCR3-expressing cells.

-

Materials:

-

CXCR3-expressing migratory cells (e.g., activated human T cells).

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size).

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

This compound.

-

Staining solution (e.g., Crystal Violet or a fluorescent nuclear stain).

-

-

Procedure:

-

Prepare serial dilutions of this compound in chemotaxis buffer and add to the lower wells of a 24-well plate.

-

Resuspend the CXCR3-expressing cells in chemotaxis buffer.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Place the inserts into the wells containing the PS372424 dilutions.

-

Incubate the plate at 37°C for 2-4 hours.

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Plot the number of migrated cells against the concentration of PS372424 to generate a chemotactic curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of CXCR3 in various physiological and pathological processes. Its specificity for human CXCR3 and its well-characterized pharmacological profile make it an ideal compound for in vitro and in vivo studies of CXCR3-mediated signaling and cellular functions. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the CXCR3 pathway.

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. 3.4. Western Blotting and Detection [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 11. CXCR3 - Wikipedia [en.wikipedia.org]

The Anti-Inflammatory Properties of PS372424 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PS372424 hydrochloride, a peptidomimetic fragment of CXCL10, has emerged as a potent and specific agonist for the human CXC chemokine receptor 3 (CXCR3).[1][2][3] Extensive research has demonstrated its significant anti-inflammatory activities, positioning it as a promising candidate for therapeutic intervention in various inflammatory and autoimmune diseases.[4][5] This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: CXCR3 Agonism and Receptor Desensitization

PS372424 exerts its anti-inflammatory effects primarily by acting as a specific agonist for CXCR3, a G protein-coupled receptor predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells.[4][5][6] Upon binding, it triggers a cascade of intracellular signaling events, leading to the functional desensitization of not only CXCR3 but also other co-expressed chemokine receptors like CCR5 and CXCR4.[4] This cross-desensitization is a key aspect of its broad anti-inflammatory profile, as it effectively inhibits the migration of pathogenic T cells to sites of inflammation, a critical step in the progression of many autoimmune disorders.[4]

Structural studies have revealed that PS372424 binds to an orthosteric site on CXCR3, mimicking the interaction of its natural ligand, CXCL11.[5][7] This binding event induces conformational changes in the receptor, leading to the activation of downstream signaling pathways.

Signaling Pathways Modulated by this compound

The binding of PS372424 to CXCR3 initiates a complex network of intracellular signaling. Key pathways affected include:

-

G Protein Signaling: Like endogenous chemokines, PS372424 can activate G protein-dependent signaling cascades.[2][6]

-

ERK1/2 Phosphorylation: Treatment with PS372424 leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a crucial pathway for cell migration.[1][4]

-

β-Arrestin Recruitment: Evidence suggests that PS372424 may act as a biased agonist, preferentially activating certain downstream pathways over others, potentially involving β-arrestin.[5]

-

Receptor Cross-Phosphorylation: A pivotal mechanism for its broad anti-inflammatory effect is the ability of PS372424, upon binding to CXCR3, to induce the phosphorylation and subsequent desensitization of other chemokine receptors, such as CCR5, particularly within CXCR3-CCR5 heterodimers.[4]

Quantitative Data on the Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several key experiments. The following tables summarize the available data.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (CXCL10 Binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1] |

| Experimental Condition | Concentration of PS372424 | Observed Effect | Cell Type | Reference |

| ERK1/2 Phosphorylation | 100 ng/mL (5 min) | Increase in p-Erk1 and p-Erk2 | U87-CXCR3-A cells | [1] |

| CCR5 Phosphorylation | 10 - 200 nM (30 min) | Concentration-dependent phosphorylation of CCR5 | CXCR3+ T cells | [1] |

| T-cell Migration Inhibition | Not specified | Inhibition of migration towards CXCL11, CXCL12, and CCL5 | Activated human T cells | [4] |

| Inhibition of Migration to RASF | Not specified | Specific inhibition of activated T-cell migration | Activated human T cells | [4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in the key experiments that have defined the anti-inflammatory profile of this compound.

CXCR3 Binding Assay

-

Objective: To determine the binding affinity of PS372424 to the human CXCR3 receptor.

-

Method: Competitive radioligand binding assay.

-

Cell Line: HEK293 cells stably expressing human CXCR3 and a Gαqi5 chimeric G protein (HEK293/CXCR3 Gqi5).

-

Protocol:

-

Membranes were prepared from the HEK293/CXCR3 Gqi5 cells.

-

Membranes were incubated with a constant concentration of radiolabeled CXCL10.

-

Increasing concentrations of this compound were added to compete for binding with the radiolabeled CXCL10.

-

After incubation, bound and free radioligand were separated.

-

The amount of bound radioligand was quantified using a scintillation counter.

-

The IC50 value was calculated as the concentration of PS372424 that inhibited 50% of the specific binding of radiolabeled CXCL10.

-

T-Cell Migration (Chemotaxis) Assay

-

Objective: To assess the ability of PS372424 to inhibit T-cell migration towards various chemoattractants.

-

Method: Transwell migration assay.

-

Cell Type: Activated human T cells.

-

Protocol:

-

Activated human T cells were pre-treated with either vehicle control, a CXCR3 antagonist (e.g., NBI-74330), or PS372424.

-

The lower chamber of a Transwell plate was filled with media containing a chemoattractant (e.g., CXCL11, CXCL12, CCL5, or rheumatoid arthritis synovial fluid).

-

The pre-treated T cells were placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

The plate was incubated to allow for cell migration.

-

The number of cells that migrated to the lower chamber was quantified, typically by flow cytometry or manual cell counting.

-

The percentage of migration inhibition was calculated relative to the vehicle control.

-

In Vivo Humanized Mouse Air-Pouch Model of Inflammation

-

Objective: To evaluate the anti-inflammatory efficacy of PS372424 in a more complex in vivo system that mimics aspects of arthritic inflammation.

-

Method: Humanized mouse model with an air pouch.

-

Animal Model: Immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

-

Protocol:

-

An air pouch was created on the dorsum of the humanized mice by subcutaneous injection of sterile air.

-

The air pouch develops a synovial-like membrane.

-

The mice were treated intravenously with PS372424 or a control.

-

The air pouches were injected with chemoattractants such as CXCL12, CCL5, or synovial fluid from rheumatoid arthritis patients (RASF).

-

After a set period, the air pouches were lavaged to collect the recruited cells.

-

The number and type of recruited human cells (specifically T cells) were quantified by flow cytometry.

-

The inhibition of human T-cell recruitment by PS372424 was determined by comparing to the control group.[4]

-

Conclusion

This compound represents a compelling anti-inflammatory agent with a well-defined mechanism of action centered on CXCR3 agonism and subsequent chemokine receptor desensitization. The quantitative data from in vitro and in vivo studies underscore its potential to inhibit the migration of pathogenic T cells, a cornerstone of many inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar therapeutic compounds. The unique ability of PS372424 to induce a broad-spectrum anti-chemotactic effect through the specific activation of a single receptor highlights a novel and promising strategy for the treatment of autoimmune and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PS372424 Hydrochloride: A Technical Guide to its Application in T-Cell Migration Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PS372424 hydrochloride, a specific agonist for the human chemokine receptor CXCR3, and its application in the study of T-cell migration.[1][2] This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a small-molecule, three amino-acid fragment of CXCL10 that acts as a specific agonist for the human CXCR3 receptor.[1][2] Its primary role in T-cell migration studies stems from its ability to prevent the migration of human T-cells, particularly in inflammatory contexts.[1][3] The mechanism is multifaceted, involving not only the direct activation of CXCR3 but also the cross-desensitization of other key chemokine receptors, namely CXCR4 and CCR5.[3]

Upon binding to CXCR3 on activated T-cells, PS372424 initiates a signaling cascade that leads to the phosphorylation of the ERK1/2 pathway.[1] This activation also induces the internalization of the CXCR3 receptor.[4] A crucial aspect of its inhibitory effect on T-cell migration is its ability to induce heterologous desensitization. This occurs through the formation of heterodimers between CXCR3 and other chemokine receptors like CCR5.[3] Activation of CXCR3 by PS372424 within these heterodimers leads to the cross-phosphorylation of the associated receptor (e.g., CCR5), thereby inhibiting its signaling and rendering the T-cell unresponsive to its ligands.[3] This mechanism allows PS372424 to inhibit T-cell migration towards a broader range of chemokines beyond just CXCR3 ligands, including CXCL12 (for CXCR4) and CCL5 (for CCR5).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in T-cell migration and signaling studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity | |||

| IC50 for CXCL10 binding | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1][5] |

| Signaling Activity | |||

| ERK1/2 Phosphorylation | 3-fold increase over unstimulated cells | Activated T-cells | [3] |

| CCR5 Phosphorylation | Concentration-dependent increase | CXCR3+ T-cells | [1][3] |

| Inhibition of T-Cell Migration | |||

| Inhibition of migration towards CXCL11, CXCL12, and CCL5 | Significant inhibition | Activated T-cells | [3] |

| Reduction of human cell recruitment in response to RASF | Reduced to background levels | Humanized mouse air pouch model | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the context of T-cell migration.

In Vitro T-Cell Chemotaxis Assay

This protocol is adapted from standard transwell migration assays.[6][7][8]

Objective: To assess the inhibitory effect of this compound on T-cell migration towards a specific chemokine.

Materials:

-

Activated human T-cells (e.g., stimulated with anti-CD3 and anti-CD28)

-

This compound

-

Chemoattractant (e.g., CXCL11, CXCL12, or CCL5)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Migration medium (e.g., RPMI 1640 with 0.5% FBS)

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Cell Preparation:

-

Culture and activate human T-cells to express CXCR3, CXCR4, and CCR5.

-

Harvest activated T-cells and wash twice with migration medium.

-

Resuspend cells in migration medium at a concentration of 1 x 10^6 cells/mL.

-

-

Pre-treatment with PS372424:

-

Incubate the T-cell suspension with the desired concentration of this compound (e.g., 10-200 nM) for 30 minutes at 37°C.[1] A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Assay Setup:

-

Add 600 µL of migration medium containing the chemoattractant to the lower chamber of the 24-well plate. Include a negative control with migration medium only.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-treated T-cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a cell viability assay (e.g., MTT or Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the total number of cells added.

-

Compare the migration of PS372424-treated cells to the vehicle-treated control.

-

ERK Phosphorylation Assay

Objective: To determine if this compound activates the ERK/MAPK signaling pathway in T-cells.

Materials:

-

Activated human T-cells

-

This compound

-

Cell lysis buffer

-

Phospho-ERK1/2 and Total-ERK1/2 antibodies

-

Western blot or ELISA reagents

Procedure:

-

Cell Stimulation:

-

Starve activated T-cells in serum-free medium for 2-4 hours.

-

Stimulate the cells with this compound (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[1]

-

-

Cell Lysis:

-

Immediately place the cells on ice and wash with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate.

-

-

Detection of Phospho-ERK:

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total-ERK1/2.

-

ELISA: Use a commercially available phospho-ERK1/2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Quantify the band intensity (Western blot) or absorbance (ELISA).

-

Normalize the phospho-ERK signal to the total-ERK signal.

-

Compare the level of ERK phosphorylation in PS372424-treated cells to unstimulated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the key processes described.

Caption: this compound signaling pathway in T-cells.

Caption: Workflow for an in vitro T-cell chemotaxis assay.

This guide provides a comprehensive starting point for researchers interested in utilizing this compound for T-cell migration studies. The provided data, protocols, and diagrams are intended to facilitate the design and execution of robust and informative experiments in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PS372424 Hydrochloride: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS372424 hydrochloride is a small-molecule, peptidomimetic agonist specific for the human C-X-C chemokine receptor 3 (CXCR3).[1][2] As a synthetic three amino-acid fragment of the natural ligand CXCL10, it offers a unique tool for investigating the complexities of chemokine signaling in the context of autoimmune and inflammatory diseases.[3][4][5] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T-helper 1 (Th1) cells, which are key mediators of inflammation in numerous autoimmune conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][6]

Unlike traditional antagonist approaches that block receptor function, PS372424 leverages agonist-induced receptor desensitization and internalization to achieve a potent anti-inflammatory effect.[1] This guide provides a comprehensive overview of its mechanism, quantitative data, experimental protocols, and relevant signaling pathways to facilitate its application in autoimmune disease research.

Mechanism of Action

PS372424 exerts its anti-inflammatory effects not by blocking CXCR3, but by activating it. This specific agonism triggers a cascade of intracellular events that ultimately dampens the inflammatory response. The primary mechanism involves inducing the rapid internalization and subsequent desensitization of CXCR3 on activated T cells.[1] This renders the cells unresponsive to the natural CXCR3 ligands (CXCL9, CXCL10, CXCL11) that would otherwise recruit them to sites of inflammation.[6]

A key finding is that PS372424's action extends beyond its primary target. Activation of CXCR3 by PS372424 leads to the cross-desensitization of other crucial chemokine receptors co-expressed on activated T cells, such as CCR5 and CXCR4.[1] This is achieved, in part, through the formation of receptor heterodimers (e.g., CXCR3-CCR5) and subsequent cross-phosphorylation, which disrupts their signaling capabilities.[1] By inducing a generalized state of chemokine receptor unresponsiveness on a single cell type, PS372424 can inhibit T-cell migration toward a complex mixture of chemokines, such as those found in the synovial fluid of rheumatoid arthritis patients.[1]

Signaling Pathways and Logical Relationships

The binding of PS372424 to CXCR3 initiates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which is a hallmark of chemokine receptor activation and essential for directional cell migration.[1][3]

Caption: PS372424 activates CXCR3, leading to downstream signaling and receptor cross-talk.

The overarching anti-inflammatory effect is achieved through a logical sequence of events initiated by specific receptor agonism.

Caption: Logical progression from CXCR3 agonism to broad anti-inflammatory activity.

Data Presentation

The biological activity of this compound has been quantified through various in vitro assays.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Binding Affinity | HEK293/CXCR3 Gqi5 cell membranes | IC₅₀ | 42 ± 21 nM | [3][6][7] |

| Receptor Activation | U87-CXCR3-A cells | p-Erk1/2 Increase | At 100 ng/mL (after 5 min) | [3][7] |

| Receptor Activation | Activated T-cells | ERK Phosphorylation | 3x increase over unstimulated cells | [1] |

| Receptor Internalization | Activated T-cells | CXCR3 Internalization | 87% within 30 minutes | [1] |

| Cell Migration | Activated T-cells | Chemotaxis | Significant migration at >50 nM | [1] |

| Cross-Receptor Activity | CXCR3⁺ T-cells | CCR5 Phosphorylation | Concentration-dependent (10-200 nM) | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

CCR5 Phosphorylation Assay (Western Blot)

-

Objective: To determine if CXCR3 activation by PS372424 induces phosphorylation of co-expressed CCR5.[1]

-

Cell Preparation: Use activated human T-cells (CXCR3⁺/CCR5⁺) and control cells (CXCR3⁻). Serum-starve cells for 2 hours.

-

Stimulation: Treat cells with vehicle control, or PS372424 at various concentrations (e.g., 10, 50, 100, 200 nM) for 30 minutes at 37°C. A positive control of 50 nM CCL5 (a natural CCR5 ligand) can be used.

-

Lysis: Prepare cell lysates using an appropriate lysis buffer.

-

SDS-PAGE and Transfer: Fractionate the lysates by SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% (wt/vol) BSA to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Probe the membrane with an anti-phospho-CCR5 antibody (e.g., Ser349) at a concentration of 250 ng/mL.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Loading Control: Strip the blot and re-probe with an antibody for a housekeeping protein (e.g., pyruvate (B1213749) dehydrogenase complex) to ensure equal protein loading.[1]

In Vivo Human T-Cell Migration Assay (Humanized Mouse Model)

-

Objective: To assess the anti-inflammatory activity of PS372424 in preventing human T-cell migration in vivo.[1]

-

Humanization: Establish a humanized mouse model by injecting immunodeficient mice (e.g., NOD/SCID) with human peripheral blood mononuclear cells (PBMCs). Allow approximately 28 days for engraftment, confirming the presence of human CD45⁺ cells in splenocytes.[1]

-

Air Pouch Model: Create a subcutaneous air pouch on the dorsum of the mice. This pouch develops a pseudosynovial membrane, mimicking an inflammatory environment.[1]

-

Treatment: Administer PS372424 intravenously to the humanized mice. A control group should receive a vehicle.

-

Inflammatory Challenge: Inject the air pouch with an inflammatory stimulus, such as synovial fluid from rheumatoid arthritis patients or specific chemokines like CCL5 or CXCL12.[1]

-

Cell Recruitment Analysis: After a set period (e.g., several hours), lavage the air pouch to collect the recruited cells.

-

Flow Cytometry: Use flow cytometry to quantify the number of migrated human T-cells (identified by human CD45 and CD3 markers) in the pouch lavage fluid. Compare cell counts between the PS372424-treated and vehicle-treated groups.

Caption: Workflow for assessing PS372424 efficacy in a humanized mouse air pouch model.

Conclusion

This compound represents a powerful and nuanced tool for the study of autoimmune diseases. Its unique agonist-driven, anti-inflammatory mechanism, which results in broad chemokine receptor desensitization, offers a distinct advantage over traditional antagonist strategies. By inhibiting the migration of pathogenic T-cells to inflammatory sites, it provides a valuable pharmacological agent for dissecting the role of the CXCR3 axis and for exploring novel therapeutic avenues in autoimmune research. The detailed data and protocols provided herein serve as a foundational guide for scientists and researchers aiming to leverage PS372424 in their studies.

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Signaling Pathway of PS372424 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of PS372424 hydrochloride, a specific agonist of the human C-X-C chemokine receptor 3 (CXCR3). This document outlines the molecular mechanisms, key signaling intermediates, and functional outcomes associated with the activation of CXCR3 by this compound. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in immunology and inflammation.

Core Signaling Pathway of this compound

This compound, a small molecule peptidomimetic derived from a three-amino-acid fragment of CXCL10, acts as a specific agonist for the human CXCR3 receptor.[1][2] Upon binding, it initiates a cascade of intracellular signaling events that modulate key cellular processes, most notably T-cell migration and inflammatory responses.

The primary signaling pathway initiated by this compound involves the activation of G-protein coupled receptor (GPCR) signaling cascades. Ligation of PS372424 to CXCR3 promotes the phosphorylation of downstream targets, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][4] This activation of the MAPK/ERK pathway is a critical step for directional cell migration.[3]

A noteworthy feature of this compound's mechanism of action is its ability to induce cross-phosphorylation of the C-C chemokine receptor 5 (CCR5) in cells co-expressing both CXCR3 and CCR5.[1][4] This phenomenon is contingent on the presence of CXCR3 and is thought to occur through the formation of CXCR3-CCR5 heterodimers.[5][6] This cross-desensitization of CCR5 contributes to the compound's broad anti-inflammatory effects by inhibiting cellular responses to CCR5 ligands.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound activity based on published in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCL10 Binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1][4] |

| EC50 (T-Cell Migration) | ~50 nM | Activated Human T-Cells | [7] |

| ERK1/2 Phosphorylation | 100 ng/mL (5 min) | U87-CXCR3-A cells | [1][4] |

| CCR5 Phosphorylation | 10-200 nM (30 min) | CXCR3+ T-Cells | [1][4] |

Table 2: In Vitro Experimental Conditions

| Experiment | PS372424 Concentration | Cell Type | Incubation Time | Outcome | Reference |

| T-Cell Migration | >50 nM | Activated Human T-Cells | Not Specified | Stimulation of migration | [3] |

| Inhibition of CXCL11 Migration | 100 nM | Activated Human T-Cells | Not Specified | Inhibition of migration | [7] |

| Inhibition of CXCL12 Migration | 100 nM | Activated Human T-Cells | Not Specified | Inhibition of migration | [7] |

| Inhibition of CCL5 Migration | 100 nM | Activated Human T-Cells | Not Specified | Inhibition of migration | [7] |

| CXCR3 Internalization | 100 nM | Activated Human T-Cells | 30 min | 87% internalization | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol is adapted from studies investigating the effect of PS372424 on ERK activation.[4]

1. Cell Culture and Treatment:

-

Culture U87-CXCR3-A cells or activated human T-cells in appropriate media.

-

Seed cells at a suitable density in 6-well plates.

-

Starve cells in serum-free media for 4-6 hours prior to treatment.

-

Treat cells with this compound at desired concentrations (e.g., 100 ng/mL) for a specified time (e.g., 5 minutes).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ERK activator).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

In Vitro T-Cell Migration Assay (Transwell Assay)

This protocol is a generalized procedure based on standard chemotaxis assays used to evaluate the effect of PS372424 on T-cell migration.[8][9]

1. Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and activate T-cells using standard methods (e.g., anti-CD3/CD28 beads).

-

Culture activated T-cells in complete RPMI-1640 medium.

-

On the day of the assay, wash and resuspend the T-cells in serum-free RPMI-1640 at a concentration of 2.5 x 10^6 cells/mL.

2. Assay Setup:

-

Use a 24-well plate with 5 µm pore size Transwell inserts.

-

In the lower chamber, add 600 µL of serum-free RPMI-1640 containing the chemoattractant (e.g., CXCL11, CXCL12, or CCL5 at appropriate concentrations).

-

To test the inhibitory effect of PS372424, pre-incubate the T-cells with various concentrations of this compound (e.g., 100 nM) for 30 minutes at 37°C before adding them to the upper chamber.

-

Add 100 µL of the T-cell suspension (2.5 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Include a negative control (no chemoattractant) and a vehicle control.

3. Incubation and Cell Counting:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the Transwell inserts.

-

Collect the migrated cells from the lower chamber.

-

Count the number of migrated cells using a hemocytometer or a flow cytometer.

4. Data Analysis:

-

Calculate the percentage of migrated cells relative to the total number of cells added to the upper chamber.

-

Compare the migration in the presence and absence of PS372424 to determine its inhibitory effect.

Conclusion

This compound demonstrates a multifaceted signaling mechanism centered on the activation of the CXCR3 receptor. Its ability to induce ERK1/2 phosphorylation and, notably, to cross-desensitize CCR5 through a heterodimerization-dependent mechanism, underscores its potential as a modulator of inflammatory responses. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of targeting this signaling pathway. Future studies should aim to further elucidate the precise stoichiometry and conformational changes within the CXCR3-CCR5 heterodimer upon PS372424 binding and to expand the in vivo characterization of its anti-inflammatory efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]

- 6. Chemokine receptor homo- or heterodimerization activates distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 9. biophysics-reports.org [biophysics-reports.org]

An In-depth Technical Guide to PS372424 Hydrochloride-Induced ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of Extracellular signal-regulated kinase (ERK) phosphorylation by PS372424 hydrochloride, a specific agonist of the human C-X-C motif chemokine receptor 3 (CXCR3). This document details the underlying signaling pathways, experimental methodologies for quantification, and key data supporting the activity of this compound.

Core Concepts: CXCR3 Activation and Downstream Signaling

This compound is a potent and specific agonist for human CXCR3, a G protein-coupled receptor (GPCR) integral to immune cell migration and other physiological and pathological processes.[1][2] Upon binding, this compound induces a conformational change in CXCR3, initiating a cascade of intracellular signaling events. A key outcome of this activation is the phosphorylation of ERK1/2 (also known as p44/42 MAPK), a pivotal event in the mitogen-activated protein kinase (MAPK) pathway that governs a multitude of cellular processes including proliferation, differentiation, and migration.[3][4][5]

The activation of the ERK pathway by CXCR3 agonists is a critical mechanism for directional cell migration.[3] The signaling cascade from CXCR3 to ERK is multifaceted and can involve various G protein subunits. Typically, agonist binding to CXCR3 leads to the activation of heterotrimeric G proteins.[4] The subsequent dissociation of G protein subunits can trigger downstream effectors. In the context of ERK activation, this often involves the Ras-Raf-MEK-ERK pathway.[5] Specifically, activation of CXCR3 can lead to the activation of Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2, which are the direct upstream kinases that dually phosphorylate ERK1/2 on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound in relation to CXCR3 binding and ERK phosphorylation.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells (radiolabeled CXCL10 competition binding) | [1][2][6] |

| ERK Phosphorylation | 3-fold increase over unstimulated cells | Activated T cells | [3] |

| ERK1/2 Phosphorylation | Increased p-Erk1 and p-Erk2 | U87-CXCR3-A cells | [1][2][6] |

| Parameter | Concentration | Incubation Time | Cell Line | Effect | Reference |

| ERK Phosphorylation | 100 ng/mL | 5 minutes | U87-CXCR3-A | Increase in p-Erk1 and p-Erk2 | [1][2][6] |

| CCR5 Phosphorylation (Concentration-Dependent) | 10-200 nM | 30 minutes | CXCR3+ T cells | Increase in CCR5 phosphorylation | [1][2][6] |

| T-cell Migration | >50 nM | Not Specified | Activated T cells | Significant stimulation of migration | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling cascade from CXCR3 activation to ERK phosphorylation and a typical experimental workflow for its detection.

Caption: this compound-induced CXCR3 signaling to ERK phosphorylation.

Caption: Experimental workflow for detecting ERK phosphorylation by Western blot.

Experimental Protocols

This section details the methodologies for key experiments to assess this compound-induced ERK phosphorylation.

Protocol 1: Western Blot Analysis of ERK Phosphorylation

This protocol is a standard method for the qualitative and semi-quantitative detection of phosphorylated ERK1/2.

1. Cell Culture and Treatment:

-

Culture cells (e.g., U87-CXCR3-A or activated T cells) in appropriate media and conditions until they reach 70-80% confluency.

-

To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-16 hours prior to treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the serum-starved cells with the desired concentration of this compound (e.g., 10-200 nM or 100 ng/mL) for the specified time (e.g., 5-30 minutes) at 37°C. Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

-

After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK [Thr202/Tyr204]) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the phosphorylated ERK signal to the total ERK signal.

Protocol 2: Cell-Based ELISA for ERK Phosphorylation

This method offers a higher-throughput alternative to Western blotting for quantifying ERK phosphorylation.

1. Cell Seeding and Treatment:

-

Seed cells into a 96-well cell culture microplate at a density of 10,000-30,000 cells per well and incubate overnight.

-

Serum-starve the cells as described in the Western blot protocol.

-

Treat cells with various concentrations of this compound and controls.

2. Cell Fixation and Permeabilization:

-

Following treatment, fix the cells by adding a fixing solution (e.g., 4% formaldehyde (B43269) in PBS) to each well and incubate for 20 minutes at room temperature.

-

Wash the cells with a wash buffer.

-

Add a quenching buffer to reduce background fluorescence and incubate for 20 minutes.

-

Permeabilize the cells to allow antibody entry.

3. Immunodetection:

-

Block non-specific binding sites with a blocking buffer for 1 hour at 37°C.

-

Add the primary antibody against phospho-ERK1/2 to each well and incubate for 2 hours at room temperature.

-

Wash the wells.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

4. Signal Detection and Normalization:

-

Add a colorimetric or fluorometric HRP substrate (e.g., TMB) and incubate for 15-30 minutes.

-

Stop the reaction with a stop solution.

-

Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

For normalization, in parallel wells, use an antibody against total ERK or a total protein stain to measure the total cell number per well. The phospho-ERK signal is then normalized to the total protein signal.

References

- 1. benchchem.com [benchchem.com]

- 2. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction by the chemokine receptor CXCR3: activation of Ras/ERK, Src, and phosphatidylinositol 3-kinase/Akt controls cell migration and proliferation in human vascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cross-Phosphorylation of CCR5 by PS372424 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism by which PS372424 hydrochloride, a specific agonist of the human CXCR3 receptor, induces the cross-phosphorylation of the CCR5 receptor. This phenomenon is of significant interest in the fields of immunology and drug development, as it represents a novel mechanism for modulating chemokine receptor activity and downstream inflammatory responses. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism: CXCR3-Mediated Trans-Phosphorylation of CCR5

This compound is a small-molecule agonist designed to specifically target the human CXCR3 receptor.[1][2][3] Its anti-inflammatory effects are, in part, mediated by a sophisticated mechanism of receptor cross-talk. On activated T cells that co-express both CXCR3 and CCR5, the binding of PS372424 to CXCR3 leads to the trans-phosphorylation of CCR5.[4][5] This event is a key step in the desensitization of CCR5, inhibiting its ability to respond to its native ligands, such as CCL5, and thereby dampening the inflammatory cascade.[4]

This cross-phosphorylation is dependent on the formation of CXCR3-CCR5 heterodimers on the cell surface.[4][5] The activation of CXCR3 by PS372424 initiates an intracellular signaling cascade that involves Protein Kinase C (PKC), which then phosphorylates the C-terminal serine residues of the associated CCR5 receptor.[4][6] This phosphorylation event disrupts the ability of CCR5 to recruit heterotrimeric G proteins, thus inhibiting its signaling and promoting its internalization.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the interaction of PS372424 with CXCR3 and its subsequent effect on CCR5 phosphorylation.

| Parameter | Value | Cell Type / System | Reference |

| PS372424 IC50 for CXCL10 Binding | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [7] |

| PS372424 Concentration Range for CCR5 Phosphorylation | 10 - 200 nM | Activated Human T Cells (CXCR3+) | [7] |

| Treatment Time for CCR5 Phosphorylation | 30 minutes | Activated Human T Cells (CXCR3+) | [7] |

| FRET Efficiency for CXCR3-CCR5 Heterodimerization | ~9% | Activated Human T Cells | [4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of PS372424-induced CCR5 cross-phosphorylation and the general experimental workflow for its investigation.

Caption: Signaling pathway of PS372424-induced CCR5 cross-phosphorylation.

Caption: General experimental workflow for studying CCR5 cross-phosphorylation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and provide a framework for reproducing the key findings.

T-Cell Isolation and Activation

-

Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for T cells using a pan-T cell isolation kit.

-

Activation: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Activate the T cells by incubating with anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads Human T-Activator CD3/CD28) at a bead-to-cell ratio of 1:1 for 48-72 hours.[8]

-

Expansion: After activation, expand the T cells in culture medium supplemented with recombinant human IL-2 (20 U/mL) for 5-7 days to generate a population of activated, proliferating T cells.[9]

This compound Treatment and Inhibition

-

Cell Preparation: Harvest activated T cells, wash with PBS, and resuspend in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Pre-treatment (Control): For PKC inhibition experiments, pre-incubate a subset of the cells with a PKC inhibitor such as staurosporine (10 ng/mL) for 30-60 minutes at 37°C.[10]

-

PS372424 Treatment: Add this compound to the cell suspension to final concentrations ranging from 10 nM to 200 nM.[7]

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Termination: After incubation, immediately place the cells on ice and proceed to cell lysis for Western blot analysis or staining for flow cytometry.

CCR5 Phosphorylation Assay (Western Blot)

-

Cell Lysis: Pellet the treated cells by centrifugation at 4°C. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CCR5 (pCCR5). A loading control, such as an antibody against total CCR5 or a housekeeping protein (e.g., GAPDH, Pyruvate Dehydrogenase Complex), should also be used on the same or a parallel blot.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

CXCR3-CCR5 Heterodimerization (FRET Analysis)

-

Cell Staining: Resuspend activated T cells (1 x 10^6 cells) in FACS buffer (PBS with 2% FBS).

-

Antibody Labeling: Stain the cells with fluorescently labeled antibodies specific for CXCR3 and CCR5. For Fluorescence Resonance Energy Transfer (FRET) analysis, use a donor-acceptor pair such as Phycoerythrin (PE) and Allophycocyanin (APC) (e.g., CXCR3-PE and CCR5-APC).[4]

-

Incubation: Incubate the cells with the antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters to detect both the donor and acceptor fluorophores, as well as the FRET signal.

-

Data Analysis: Calculate the FRET efficiency based on the sensitized emission of the acceptor fluorophore upon excitation of the donor fluorophore. Compare the FRET efficiency in CXCR3+CCR5+ T cells to control populations to confirm the presence of heterodimers.[11][12]

This guide provides a comprehensive technical overview of the cross-phosphorylation of CCR5 induced by this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers investigating chemokine receptor signaling and developing novel anti-inflammatory therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Resonance Energy Transfer Imaging Reveals that Chemokine-Binding Modulates Heterodimers of CXCR4 and CCR5 Receptors | PLOS One [journals.plos.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enhancing Chimeric Antigen Receptor T Cell Anti-tumor Function through Advanced Media Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correction for O'Boyle et al., Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and profiling of CXCR3–CXCR4 chemokine receptor heteromer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Resonance Energy Transfer Imaging Reveals that Chemokine-Binding Modulates Heterodimers of CXCR4 and CCR5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PS372424 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS372424 hydrochloride is a potent and specific peptidomimetic agonist of the human C-X-C motif chemokine receptor 3 (CXCR3). As a three-amino-acid fragment of the natural ligand CXCL10, it demonstrates significant anti-inflammatory activity by modulating immune cell migration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a proposed synthesis route for this compound. Detailed experimental protocols for key biological assays are presented, along with a visualization of its signaling pathway, to support further research and development in the fields of immunology and drug discovery.

Introduction

The chemokine receptor CXCR3 plays a pivotal role in mediating the migration of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its ligands, including CXCL9, CXCL10, and CXCL11, are instrumental in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, CXCR3 has emerged as a significant therapeutic target. PS372424, a synthetic fragment of CXCL10, has been identified as a specific agonist of human CXCR3, offering a valuable tool for studying the receptor's function and as a potential therapeutic agent. This document details the scientific knowledge surrounding this compound, from its discovery to its biological effects and a proposed synthetic pathway.

Discovery and Characterization

PS372424 was identified as a specific human CXCR3 agonist. It is a peptidomimetic compound that includes a tetrahydroisoquinoline-arginine motif, which is believed to mimic the Pro-Arg motif at residues 35-39 of CXCL10, a region crucial for CXCR3 activation.

Physicochemical Properties

| Property | Value |

| CAS Number | 1596362-29-6 |

| Molecular Formula | C₃₃H₄₅ClN₆O₄ |

| Molecular Weight | 625.20 g/mol |

Biological Activity

This compound is a specific agonist for human CXCR3 and does not activate the murine counterpart. Its binding and functional activities have been characterized in various in vitro assays.

| Assay | Cell Line/System | Parameter | Value |

| Competitive Binding | HEK293/CXCR3 Gqi5 cell membranes | IC₅₀ (vs. radiolabeled CXCL10) | 42 ± 21 nM[1] |

| ERK Phosphorylation | U87-CXCR3-A cells | Agonist Concentration for p-Erk1/2 increase | 100 ng/mL (after 5 min)[1] |

| CCR5 Phosphorylation | CXCR3⁺ T cells | Concentration Range | 10-200 nM (after 30 min)[1] |

| T-cell Migration | Activated T cells | Effective Concentration | Starting from 50 nM[2] |

Proposed Synthesis of this compound